Naminterol
Overview
Description
Naminterol is a phenethanolamine derivative and a β2 adrenoceptor agonist with bronchodilatory properties . It is used for the treatment of asthma .
Molecular Structure Analysis
Naminterol has a molecular formula of C19H26N2O3 and a molecular weight of 330.42 . The structure includes a phenethanolamine moiety, which is common in β2 adrenoceptor agonists .Scientific Research Applications
New Approach Methodologies in Drug Safety Assessment
New approach methodologies (NAMs) are pivotal in assessing the adverse effects of pharmaceuticals, including drugs like Naminterol. These methodologies are essential for improving human safety evaluations during drug development. Workshops involving international experts have generated 'maps' to utilize NAMs in safety assessments for various organ systems, providing guidance on selecting appropriate NAMs for specific drug assessments (Turner et al., 2023).
Regulatory Adoption of NAMs in Chemical Safety
The adoption of NAMs in regulatory settings, including the assessment of pharmaceuticals like Naminterol, is crucial for ensuring chemical safety. These methodologies, which avoid experimental animal use, are gaining recognition for their potential in chemical safety assurance. Their role in the framework of Next Generation Risk Assessments (NGRA) for pharmaceuticals is increasingly acknowledged (Carmichael et al., 2022).
Molecular Dynamics with NAMD
NAMD, a parallel molecular dynamics code, is a tool that can be applied to study the behavior of molecules in drugs like Naminterol. It allows for high-performance simulation of large biomolecular systems and is compatible with various potential functions and parameters. This technology is critical in understanding drug interactions at a molecular level (Phillips et al., 2005).
Evaluation Framework for NAMs in Health Safety Assessment
An evaluation framework for NAMs aids in the assessment of new pharmaceuticals, including Naminterol. This framework supports consistent criteria across initiatives, building confidence and accelerating the development of new NAMs suitable for regulatory application. Such methodologies are crucial for the safety assessment of new drugs and chemical substances (Parish et al., 2020).
Use of NAMs in Tobacco Harm Reduction
NAMs are also utilized in other fields such as tobacco harm reduction, demonstrating their versatility. These methodologies, which include in vitro and in silico tools, could be adapted for evaluating pharmaceuticals like Naminterol in terms of human health and environmental toxicity assessment (Lee et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1-[3-amino-5-(hydroxymethyl)phenyl]-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-13(7-14-3-5-18(24-2)6-4-14)21-11-19(23)16-8-15(12-22)9-17(20)10-16/h3-6,8-10,13,19,21-23H,7,11-12,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMIZLSLXVYTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869111 | |
Record name | 1-(5-Amino-3-(hydroxymethyl)phenyl)-5-(4-methoxyphenyl)-4-methyl-3-aza-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naminterol | |
CAS RN |
93047-40-6 | |
Record name | Naminterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093047406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5-Amino-3-(hydroxymethyl)phenyl)-5-(4-methoxyphenyl)-4-methyl-3-aza-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAMINTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q13LFM3WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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